
3-Ethoxyazetidine hydrochloride
Description
3-Ethoxyazetidine hydrochloride (CAS: 535924-73-3) is an azetidine derivative with the molecular formula C₅H₁₂ClNO and a molar mass of 137.61 g/mol . It is a white crystalline solid soluble in water and organic solvents, commonly employed as a catalyst or intermediate in organic synthesis. Its applications span pharmaceuticals (e.g., nitrogen mustard for cancer therapy), agrochemicals, and specialized chemical syntheses . The compound is synthesized via reaction of 3-hexanol with acetic acid chloride, followed by hydrochlorination . Storage requires inert gas (nitrogen/argon) at 2–8°C to maintain stability .
Properties
IUPAC Name |
3-ethoxyazetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-7-5-3-6-4-5;/h5-6H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVFBLJKNJAJNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626365 | |
Record name | 3-Ethoxyazetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
535924-73-3 | |
Record name | Azetidine, 3-ethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=535924-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxyazetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ethoxyazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization Using Halopropane Derivatives and Amines
One well-documented approach involves reacting primary amines with propane derivatives bearing leaving groups at the 1 and 3 positions (e.g., 1-bromo-3-chloropropane). This reaction proceeds in an organic solvent with a non-nucleophilic base and controlled water content to promote azetidine ring closure, yielding N-protected azetidine intermediates. Subsequent hydrogenolysis removes the protecting group, and acid treatment forms the azetidine hydrochloride salt. Finally, treatment with a strong base liberates the free azetidine base, which can be condensed and purified.
- Temperature: 85°-150°C (optimal 95°-105°C)
- Use of non-nucleophilic base and controlled water content
- Hydrogenolysis catalyst: Palladium on charcoal
- Acid: Hydrochloric acid or other strong mineral acids
- Base for liberation: Strong bases in hot, agitated solution
This method is versatile and allows the preparation of ethyl-substituted azetidines, including 3-ethoxy derivatives, by appropriate choice of starting materials and reaction conditions.
Epichlorohydrin Ring-Opening and Cyclization
Another efficient method uses benzylamine and epichlorohydrin to form intermediates that can be cyclized to azetidine derivatives. The process involves:
Ring-opening of epichlorohydrin by benzylamine at low temperature (0–5 °C) in aqueous medium to form an intermediate amino alcohol.
Cyclization under reflux in acetonitrile with sodium carbonate to close the azetidine ring, yielding 1-benzyl-3-hydroxyazetidine.
Hydrogenation with palladium on carbon in methanol and hydrochloric acid to remove the benzyl protecting group and form the 3-hydroxyazetidine hydrochloride salt.
The 3-hydroxy group can be converted to 3-ethoxy by subsequent alkylation reactions, although direct preparation of 3-ethoxyazetidine hydrochloride via this method requires additional functionalization steps.
Step | Product | Purity (%) | Yield (%) |
---|---|---|---|
1 | Intermediate amino alcohol | >96 | >89 |
2 | 1-Benzyl-3-hydroxyazetidine | >95 | >86 |
3 | 3-Hydroxyazetidine hydrochloride | >98 | >90 |
The process is notable for its short production period (about 2 days), high yield, and low energy consumption.
Functionalization of 3-Bromo-3-ethylazetidines
Research has demonstrated that 3-bromo-3-ethylazetidines serve as useful intermediates for synthesizing 3-alkoxyazetidines, including 3-ethoxy derivatives. The synthetic route involves:
- Preparation of 3-bromo-3-ethylazetidines via bromination and imination steps starting from 2-ethylpropenal and primary amines.
- Nucleophilic substitution of the bromine atom with alkoxide ions (e.g., ethoxide) to introduce the ethoxy group at the 3-position.
- Subsequent purification and salt formation steps to isolate this compound.
This approach offers a direct route to 3-ethoxyazetidines with good selectivity and yields, exploiting the reactivity of the bromide leaving group.
Comparative Table of Preparation Methods
Method | Starting Materials | Key Steps | Reaction Conditions | Advantages | Limitations |
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Halopropane + Primary Amine | 1-bromo-3-chloropropane, arylmethylamine | Cyclization, hydrogenolysis, salt formation | 85–150 °C, Pd/C catalyst, strong acid/base | Versatile, scalable, well-established | Requires protected intermediates |
Epichlorohydrin + Benzylamine | Benzylamine, epichlorohydrin | Ring-opening, cyclization, hydrogenation | 0–5 °C for ring-opening, reflux for cyclization, Pd/C hydrogenation | High purity/yield, short cycle | Multi-step, needs benzyl deprotection |
3-Bromo-3-ethylazetidine route | 2-Ethylpropenal, bromine, amines | Bromination, imination, nucleophilic substitution | Room temp to reflux, nucleophilic substitution with alkoxides | Direct ethoxy introduction | Requires bromination step, sensitive intermediates |
Research Findings and Notes
The first method (halopropane route) is patented and industrially relevant, providing a robust process for azetidine derivatives including ethyl-substituted variants.
The second method (epichlorohydrin route) is notable for its environmentally friendly aqueous conditions and high efficiency but primarily yields 3-hydroxyazetidine hydrochloride, which can be further functionalized to 3-ethoxy derivatives.
The third method (3-bromo-3-ethylazetidine functionalization) offers a synthetic shortcut to 3-ethoxy derivatives by nucleophilic substitution, supported by detailed mechanistic studies and yields close to quantitative.
All methods emphasize the importance of controlling reaction temperature, solvent choice, and catalyst use to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxyazetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the azetidine ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine derivatives with additional functional groups, while reduction may lead to the formation of simpler azetidine compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Neuroprotective Activity
Recent studies have highlighted the neuroprotective properties of azetidine derivatives, including 3-ethoxyazetidine hydrochloride. A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was synthesized and evaluated for their neuroprotective activity, showing promising results in protecting neuronal cells from oxidative stress and apoptosis . This suggests potential applications in treating neurodegenerative diseases.
CNS Stimulant Properties
Research indicates that certain azetidine compounds exhibit central nervous system (CNS) stimulant properties. For instance, 3-azetidinols have been shown to enhance respiratory rates and induce vasodilation in animal models . This positions this compound as a candidate for further investigation in CNS-related disorders.
Synthetic Applications
Synthesis of Functionalized Azetidines
this compound serves as a versatile intermediate in the synthesis of various functionalized azetidines. Its reactivity allows for nucleophilic substitutions and transformations that yield diverse compounds with potential biological activities. For example, it can be used to prepare 3-cyano, 3-thiocyano, and 3-phenoxy azetidines, which are crucial in developing libraries of bioactive compounds .
Chiral Auxiliary
The compound can act as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiopure compounds. The presence of the ethoxy group enhances its utility in stereoselective reactions, making it valuable for synthesizing chiral drugs .
Case Study: Neuroprotective Derivatives
A study synthesized various derivatives of 3-aryl-3-azetidinyl acetic acid methyl esters to evaluate their neuroprotective effects. The results indicated that modifications to the azetidine core significantly influenced their efficacy against neuronal damage . This underscores the importance of structural variations in enhancing therapeutic potential.
Case Study: Synthesis Methodologies
Research has demonstrated the successful synthesis of this compound through nucleophilic substitution reactions. The compound was utilized to generate a range of functionalized azetidines that exhibited antibacterial and anti-inflammatory properties . This showcases its role as a building block in drug discovery.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-ethoxyazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring structure imparts unique reactivity, allowing it to participate in various chemical reactions. The ring strain in the azetidine moiety contributes to its reactivity, making it a valuable intermediate in the synthesis of complex molecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 3-Ethoxyazetidine hydrochloride with analogous azetidine derivatives:
Key Observations :
- Substituent Effects : The ethoxy group in 3-Ethoxyazetidine provides intermediate steric bulk compared to smaller methoxy (-OCH₃) and bulkier isopropoxy (-OCH(CH₃)₂) groups. This influences solubility, reactivity, and molecular interactions .
- Molecular Weight : Ethoxy and isopropoxy derivatives exhibit higher molar masses (137.61 and 151.63 g/mol, respectively) than methoxy (123.58 g/mol) due to increased alkyl chain length .
- Boiling Point : Only 3-Methoxyazetidine hydrochloride has a reported boiling point (143–149°C), likely lower than ethoxy/isopropoxy analogs due to reduced molecular weight .
Research Findings and Trends
- Similarity Scores : Computational studies rank 3-Methoxyazetidine hydrochloride (similarity: 0.82) and 3-Isopropoxyazetidine hydrochloride (0.78) as closest analogs to this compound. Fluorinated derivatives (e.g., 3-Fluoroazetidine) show lower similarity (0.55) due to electronic differences .
- Solubility : Ethoxy and methoxy derivatives exhibit higher water solubility than isopropoxy analogs, aligning with their polar substituents .
- Thermal Stability : Methoxy derivatives may degrade faster under heat due to lower molecular weight, whereas ethoxy/isopropoxy groups offer enhanced thermal resistance .
Biological Activity
3-Ethoxyazetidine hydrochloride is a compound belonging to the azetidine class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its neuroprotective properties, mechanisms of action, and relevant research findings.
Overview of Azetidine Compounds
Azetidines are four-membered cyclic amines that have been explored for their diverse biological activities. Modifications to the azetidine structure can lead to compounds with enhanced pharmacological profiles. The biological significance of azetidines often includes neuroprotective effects, modulation of neurotransmitter systems, and potential applications in treating neurodegenerative diseases.
Neuroprotective Activity
Recent studies have indicated that derivatives of azetidine, including this compound, exhibit neuroprotective properties. These compounds have been evaluated for their ability to mitigate neurotoxicity induced by various agents.
-
Regulation of Apoptotic Pathways :
- Treatment with this compound has been shown to influence the expression levels of Bcl-2 and Bax proteins, which are critical regulators of apoptosis. An increase in Bcl-2 and a decrease in Bax levels can indicate an anti-apoptotic effect, suggesting that this compound may protect neuronal cells from programmed cell death .
- Oxidative Stress Modulation :
- Mitochondrial Protection :
Case Studies
-
Cell Culture Studies :
- In vitro studies using SH-SY5Y neuronal cell lines treated with MPP+ (a neurotoxin associated with Parkinson's disease) revealed that this compound significantly reduced cell death and improved cell viability compared to untreated controls. The protective effects were attributed to its ability to regulate apoptotic markers and reduce oxidative stress .
- Comparative Analysis :
Data Table: Biological Activity Summary
Activity | Effect | Mechanism |
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Regulation of Bcl-2/Bax Ratio | Anti-apoptotic | Inhibition of apoptosis pathways |
Reduction of ROS | Decreased oxidative stress | Stabilization of mitochondrial function |
Preservation of Cell Viability | Increased survival in toxic conditions | Modulation of cellular stress responses |
Q & A
Q. What are the recommended synthetic routes for 3-Ethoxyazetidine hydrochloride, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution or ring-opening reactions of azetidine precursors. For example, ethoxy groups can be introduced by reacting 3-hydroxyazetidine with ethylating agents like ethyl bromide in the presence of a base (e.g., sodium hydride) . Key variables affecting yield include:
- Temperature : Elevated temperatures (50–80°C) improve reaction kinetics but may promote side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate substitutions .
Post-synthesis purification often involves recrystallization from ethanol/ether mixtures or column chromatography.
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard analytical methods include:
- NMR spectroscopy : - and -NMR verify the ethoxy group (–OCHCH) and azetidine ring integrity. For example, the azetidine ring protons appear as distinct multiplets at δ 3.5–4.5 ppm .
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) coupled with mass spectrometry confirms molecular ion peaks ([M+H] at m/z ~152.6) and purity (>95%) .
- Elemental analysis : Validates stoichiometry (C: ~34.2%, H: ~6.5%, N: ~7.1%) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles or vapors during synthesis .
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Training documentation and SDS review are mandatory before use .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states. For example:
- Substitution energetics : Modeling ethoxy group introduction identifies steric hindrance in azetidine derivatives .
- Solvent effects : COSMO-RS simulations estimate solvation energies to select optimal solvents .
These models guide experimental design, reducing trial-and-error approaches.
Q. What strategies resolve contradictions in reported biological activities of 3-Ethoxyazetidine derivatives?
Discrepancies in bioactivity data (e.g., enzyme inhibition) may arise from:
- Assay variability : Standardize protocols (e.g., IC measurements under fixed pH/temperature) .
- Impurity profiles : Re-evaluate compound purity via HPLC and control batches for trace solvents/byproducts .
- Receptor specificity : Use radioligand binding assays (e.g., -labeled analogs) to confirm target engagement .
Q. How can researchers design azetidine-based analogs to enhance metabolic stability?
- Bioisosteric replacement : Substitute the ethoxy group with trifluoroethoxy (improves metabolic resistance) .
- Ring modifications : Introduce methyl groups to the azetidine ring to reduce CYP450-mediated oxidation .
- Prodrug approaches : Mask polar groups (e.g., ester prodrugs) to enhance bioavailability .
Q. What methodologies are recommended for studying the compound’s interactions with biological membranes?
- Liposome binding assays : Use fluorescent probes (e.g., ANS) to quantify membrane partitioning .
- Molecular dynamics (MD) simulations : Analyze lipid bilayer penetration using CHARMM36 force fields .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to membrane-embedded receptors .
Q. How should researchers navigate literature gaps for understudied azetidine derivatives?
- Keyword diversification : Use CAS Registry Numbers (e.g., 535924-73-3) and synonyms (e.g., 3-ethoxyazetidine HCl) in SciFinder or Reaxys .
- Patent mining : Explore Derwent Innovation for synthetic routes and applications .
- Collaborative data sharing : Leverage platforms like PubChem for unpublished spectral data .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
Q. How can researchers validate the compound’s role in modulating ion channels or GPCRs?
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.